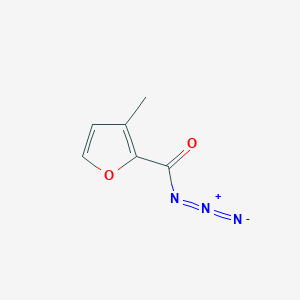
2-((4-Amino-2-(trifluoromethyl)phenyl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((4-Amino-2-(trifluoromethyl)phenyl)amino)ethanol” is a chemical compound with the IUPAC name (2S)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol . It has a molecular weight of 205.18 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1 . This indicates the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanolamine group. The exact molecular structure would need to be confirmed through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Biocatalytic Synthesis
One significant application of 2-((4-Amino-2-(trifluoromethyl)phenyl)amino)ethanol-related compounds in scientific research is in the field of biocatalysis. For example, recombinant Escherichia coli cells have been utilized for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol, an important pharmaceutical intermediate. This process demonstrates excellent enantioselectivity and efficiency, enhanced by the use of polar organic solvent-aqueous systems, which overcome solubility issues of non-natural substrates, thereby increasing yield and reducing reaction time significantly (Chen, Xia, Liu, & Wang, 2019).
Peptide Synthesis
The modification of groups in 2-(methylsulphonyl)ethanol to introduce base-labile amino-protective groups for peptide synthesis marks another crucial application. These modifications lead to the creation of protective groups that are sensitive to alkaline media and are beneficial for the synthesis of peptides, demonstrating the versatility of 2-((4-Amino-2-(trifluoromethyl)phenyl)amino)ethanol-related compounds in synthetic chemistry (Verhart & Tesser, 2010).
Anticancer Compound Synthesis
Further, the compound has been implicated in the synthesis of anticancer compounds. A study outlined the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives, showcasing their potential against cancer cell lines. This highlights the importance of 2-((4-Amino-2-(trifluoromethyl)phenyl)amino)ethanol-related structures in developing new therapeutic agents (Patravale, Gore, Patil, Kolekar, Deshmukh, & Anbhule, 2014).
Chiral Intermediate Synthesis
The compound and its derivatives also play a crucial role as chiral intermediates in the synthesis of pharmaceuticals. Burkholderia cenocepacia-derived enzymes, for instance, have demonstrated excellent anti-Prelog’s stereoselectivity in reducing acetophenone derivatives, making them potent catalysts for obtaining aromatic chiral alcohols, which are valuable in pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).
Non-Linear Optical Materials
In the development of non-linear optical materials, derivatives of 2-((4-Amino-2-(trifluoromethyl)phenyl)amino)ethanol have been synthesized and characterized for their electro-optical properties. This research provides a foundation for the creation of advanced materials for optical applications, showcasing the broad utility of this compound in material science (Jecs, Kreicberga, Kampars, Jurģis, & Rutkis, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .
properties
IUPAC Name |
2-[4-amino-2-(trifluoromethyl)anilino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)7-5-6(13)1-2-8(7)14-3-4-15/h1-2,5,14-15H,3-4,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAYSTWHLBHZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Amino-2-(trifluoromethyl)phenyl)amino)ethanol | |
CAS RN |
122862-99-1 |
Source


|
| Record name | 2-((4-amino-2-(trifluoromethyl)phenyl)amino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2710907.png)
![5-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2710911.png)


![5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride](/img/structure/B2710919.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2710921.png)

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-({[2-(dimethylamino)ethyl]amino}methylene)malonamide](/img/structure/B2710923.png)

![5-((4-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2710925.png)
![Ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2710927.png)
![3-[[1-[(3-Bromophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2710928.png)